Calciumisobutyrat

Catalog No.
S14374566
CAS No.
M.F
C8H14CaO4
M. Wt
214.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calciumisobutyrat

Product Name

Calciumisobutyrat

IUPAC Name

calcium;2-methylpropanoate

Molecular Formula

C8H14CaO4

Molecular Weight

214.27 g/mol

InChI

InChI=1S/2C4H8O2.Ca/c2*1-3(2)4(5)6;/h2*3H,1-2H3,(H,5,6);/q;;+2/p-2

InChI Key

BVTQVYBMHFSYPL-UHFFFAOYSA-L

Canonical SMILES

CC(C)C(=O)[O-].CC(C)C(=O)[O-].[Ca+2]

Calcium isobutyrate, also known as calcium propionate, is a calcium salt derived from propionic acid. Its chemical formula is Ca C4H8O2)2\text{Ca C}_4\text{H}_8\text{O}_2)_2, indicating that it consists of calcium ions bonded to two isobutyrate anions. This compound appears as a white crystalline powder and is soluble in water, making it suitable for various applications in food preservation and pharmaceuticals.

, most notably:

  • Neutralization Reaction: The primary method involves the neutralization of calcium hydroxide with propionic acid:
    Ca OH 2+2C3H6O2Ca C3H5O2)2+2H2O\text{Ca OH }_2+2\text{C}_3\text{H}_6\text{O}_2\rightarrow \text{Ca C}_3\text{H}_5\text{O}_2)_2+2\text{H}_2\text{O}
    This reaction produces calcium isobutyrate and water.
  • Decomposition: Upon heating, calcium isobutyrate can decompose to yield various products, including calcium oxide and volatile organic compounds. The thermal stability of this compound can vary based on environmental conditions such as humidity and temperature.
  • Hydrolysis: In aqueous solutions, calcium isobutyrate can hydrolyze to release calcium ions and propionic acid, which can further participate in microbial inhibition processes.

Calcium isobutyrate exhibits significant biological activity, particularly as an antimicrobial agent. It functions by inhibiting the growth of molds and bacteria in food products, thus extending shelf life. The mechanism of action involves disrupting metabolic pathways in microorganisms, primarily by interfering with their energy production processes. Studies have shown that it has a bacteriostatic effect, especially in acidic environments, making it effective in various food preservation applications .

Additionally, research indicates potential health benefits related to cholesterol management. In clinical studies, calcium isobutyrate has been associated with modest reductions in low-density lipoprotein cholesterol levels without adversely affecting high-density lipoprotein levels .

The synthesis of calcium isobutyrate typically involves the following methods:

  • Direct Neutralization: This method combines calcium hydroxide or calcium carbonate with propionic acid under controlled conditions to achieve optimal pH levels (6.4-8.0) and temperatures (50-80 °C). The reaction yields a high-purity product suitable for food applications .
  • Film Chemical Reactor: A more advanced technique involves using a film chemical reactor that allows for continuous feeding of reactants while maintaining ideal reaction conditions. This method enhances selectivity and minimizes waste production during synthesis .
  • Crystallization and Drying: Post-reaction processing includes crystallization and drying steps to obtain the final product in powder form, ensuring high purity levels above 99% .

Calcium isobutyrate has several applications across various industries:

  • Food Industry: It serves primarily as a preservative in baked goods, dairy products, and processed meats to prevent spoilage by molds and bacteria.
  • Animal Feed: It is used as a feed additive to improve livestock health and prevent diseases such as milk fever in cows.
  • Pharmaceuticals: The compound's antimicrobial properties make it useful in certain medicinal formulations.
  • Agriculture: It can be employed as a fungicide on fruits to extend their shelf life during storage and transport.

Calcium isobutyrate shares similarities with other carboxylate salts but exhibits unique properties that distinguish it from these compounds:

CompoundChemical FormulaUnique Features
Sodium PropionateC3H5O2Na\text{C}_3\text{H}_5\text{O}_2\text{Na}More effective in acidic environments; used widely as a food preservative.
Calcium AcetateC4H6CaO4\text{C}_4\text{H}_6\text{CaO}_4Used primarily in food preservation; less effective against molds compared to calcium isobutyrate.
Potassium SorbateC6H7O2K\text{C}_6\text{H}_7\text{O}_2\text{K}Broad-spectrum antimicrobial; often used in beverages but less effective against molds than calcium isobutyrate.
Calcium LactateC6H10CaO6\text{C}_6\text{H}_{10}\text{CaO}_6Commonly used as a food additive; provides different nutritional benefits compared to calcium isobutyrate.

Calcium isobutyrate's effectiveness as a mold inhibitor without requiring an acidic environment makes it particularly valuable for specific applications where other preservatives may fall short .

The synthesis of calcium isobutyrate primarily occurs via the neutralization of calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂) with isobutyric acid (C₃H₇COOH). This reaction follows a double displacement mechanism, producing water and carbon dioxide as byproducts:

$$
\text{CaCO}3 + 2\text{C}3\text{H}7\text{COOH} \rightarrow \text{Ca(C}3\text{H}7\text{COO)}2 + \text{CO}2 + \text{H}2\text{O}
$$

Kinetic Analysis of Calcium Carbonate-Isobutyric Acid Neutralization

The reaction kinetics of this neutralization process are influenced by temperature, reactant concentration, and particle size of calcium carbonate. Studies on analogous systems, such as the dissolution of CaCO₃ in aqueous solvents, reveal that the rate-limiting step is often the diffusion of protons to the carbonate surface. In isobutyric acid-water mixtures, the reaction rate exhibits non-linear behavior near critical solution temperatures, with fluctuations in rate constants observed due to microstructural changes in the solvent. For instance, at temperatures approaching the consolute point of isobutyric acid-water systems (≈26°C), the rate of CO₂ evolution increases by 10% due to enhanced proton mobility.

The activation energy for calcium carbonate dissolution in carboxylic acids typically ranges between 40–60 kJ/mol, as derived from Arrhenius plots. However, in isobutyric acid, the presence of hydrophobic alkyl groups may reduce effective proton availability, necessitating higher reaction temperatures (50–80°C) for complete conversion.

Solvent Effects on Reaction Efficiency and Product Yield

Solvent selection critically impacts reaction efficiency. Polar aprotic solvents like acetone show poor CaCO₃ dissolution (<5% after 10 days), whereas aqueous systems achieve >90% conversion under optimized conditions. Water remains the most effective solvent due to its ability to stabilize ionic intermediates, but mixed solvents can modulate reaction rates. For example, adding 20% isobutyric acid to water accelerates proton transfer while maintaining calcium ion solubility, achieving a 15% higher yield compared to pure aqueous systems.

Table 1: Solvent Effects on Calcium Carbonate Dissolution

Solvent SystemDissolution Efficiency (%)Reaction Time (h)
Deionized Water9224
Isobutyric Acid-Water (1:1)8718
Ethanol4240
Acetone3240

Data adapted from dissolution studies in organic and aqueous solvents.

Calcium isobutyrate represents a significant advancement in heterogeneous catalysis, particularly for organic transformation reactions requiring basic surface properties and controlled reactivity [1] [2]. The compound's unique structural characteristics, with the molecular formula calcium bis(2-methylpropanoate), enable its application as both a catalyst precursor and active catalytic material in various organic synthesis processes [3]. Research investigations have demonstrated that calcium-based catalytic systems exhibit remarkable performance in facilitating carbon-carbon bond formation and alkane activation reactions [2] [4].

Role in Oxidative Dehydrogenation Processes

Calcium isobutyrate functions as a crucial component in oxidative dehydrogenation processes, where its basic nature facilitates the activation of hydrocarbon substrates while promoting selective product formation [5] [6]. The oxidative dehydrogenation mechanism involves the abstraction of hydrogen atoms from alkane substrates, with calcium isobutyrate providing the necessary basic sites for this transformation [7] [8]. Studies have shown that calcium-based catalysts demonstrate superior performance in propane oxidative dehydrogenation, achieving conversion rates of up to 46.1% with propylene selectivity exceeding 68% at temperatures around 500°C [6] [8].

The catalytic performance of calcium isobutyrate in oxidative dehydrogenation processes is strongly influenced by the reaction conditions and support materials [4] [9]. Temperature programmed reduction studies indicate that calcium isobutyrate undergoes structural modifications during catalyst activation, leading to the formation of active calcium oxide species that participate directly in the dehydrogenation mechanism [10] [11]. The interaction between calcium species and hydrocarbon substrates follows a cooperative mechanism, distinct from traditional Mars-van Krevelen pathways typically observed in metal oxide catalysts [8].

Surface Basicity-Activity Relationships

The relationship between surface basicity and catalytic activity in calcium isobutyrate systems has been extensively characterized through various analytical techniques [12] [13]. Surface basicity measurements using carbon dioxide temperature programmed desorption reveal that calcium isobutyrate exhibits multiple basic site types with varying strengths, contributing to its versatile catalytic behavior [12] [14]. The distribution of basic sites directly correlates with catalytic activity, where medium-strength basic sites demonstrate optimal performance for alkane activation reactions [13].

Quantitative analysis of surface basicity-activity relationships shows a direct correlation between the density of basic sites and dehydrogenation activity [15] [12]. Experimental data indicates that catalysts with basic site densities ranging from 0.8 to 1.2 millimoles per gram exhibit maximum activity for isobutane dehydrogenation reactions [16] [17]. The basicity strength distribution affects product selectivity, with weaker basic sites favoring hydrogen abstraction while stronger sites promote carbon-carbon bond cleavage reactions [18] [13].

Basic Site StrengthSite Density (mmol/g)Isobutane Conversion (%)Isobutene Selectivity (%)
Weak (< 400°C)0.3-0.515-2560-70
Medium (400-600°C)0.8-1.235-5580-90
Strong (> 600°C)0.2-0.445-6550-65

The surface basicity of calcium isobutyrate can be modulated through thermal treatment and support interactions [9] [14]. Calcination temperatures between 500-700°C optimize the basic site distribution, creating a balance between site strength and density that maximizes catalytic performance [19] [9]. Higher calcination temperatures lead to sintering effects that reduce surface area and basic site accessibility, while lower temperatures result in incomplete decomposition of the isobutyrate precursor [19].

Chromium-Modified Calcium Catalytic Systems

Chromium modification of calcium isobutyrate catalysts creates synergistic effects that enhance both activity and selectivity in oxidative dehydrogenation processes [5] [10]. The incorporation of chromium species into calcium-based frameworks generates bimetallic active sites with improved redox properties and enhanced hydrocarbon activation capabilities [16] [17]. Research demonstrates that optimal chromium loading ranges from 2-5 weight percent, providing maximum enhancement without compromising the basic character of the calcium component [16].

Structural characterization of chromium-modified calcium catalysts reveals the formation of mixed oxide phases during thermal treatment [10] [20]. X-ray diffraction analysis indicates the presence of calcium chromate species alongside residual calcium oxide phases, creating a heterogeneous surface environment with multiple active site types [5] [10]. The chromium species exist primarily in the trivalent oxidation state, as confirmed by X-ray photoelectron spectroscopy measurements [20] [16].

The catalytic performance of chromium-modified calcium isobutyrate systems shows significant improvements compared to unmodified catalysts [16] [17]. Isobutane conversion increases from approximately 25% to 60% with chromium modification, while maintaining isobutene selectivity above 80% [16] [21]. The enhanced performance results from the synergistic interaction between calcium basic sites and chromium redox centers, facilitating both hydrogen abstraction and oxygen activation processes [5] [17].

Catalyst CompositionCr Loading (wt%)Surface Area (m²/g)Conversion (%)Selectivity (%)
Calcium Isobutyrate025-3525-3075-80
2% Cr-Modified230-4045-5083-87
5% Cr-Modified535-4555-6080-85
10% Cr-Modified1020-3040-4570-75

Mechanistic Studies in Alkane Activation

Mechanistic investigations of alkane activation over calcium isobutyrate catalysts reveal complex reaction pathways involving multiple surface species and reaction intermediates [22] [23]. The activation process initiates through the interaction of alkane molecules with basic sites on the catalyst surface, leading to carbon-hydrogen bond weakening and subsequent hydrogen abstraction [24] [25]. Computational studies using density functional theory calculations indicate that the activation barriers for carbon-hydrogen bond cleavage range from 15-25 kilocalories per mole, depending on the specific alkane substrate and surface configuration [24] [23].

The alkane activation mechanism proceeds through a series of elementary steps involving adsorption, activation, and desorption processes [26] [27]. Initial alkane adsorption occurs through weak van der Waals interactions with the catalyst surface, followed by stronger coordination to calcium centers that facilitates carbon-hydrogen bond activation [22] [28]. The activated complex exhibits significant carbon-hydrogen bond elongation, as predicted by theoretical calculations and confirmed through spectroscopic measurements [24] [28].

Temperature-dependent kinetic studies reveal that alkane activation follows first-order kinetics with respect to hydrocarbon concentration [10] [27]. The apparent activation energy for isobutane dehydrogenation over calcium isobutyrate catalysts ranges from 60-80 kilocalories per mole, consistent with carbon-hydrogen bond activation being the rate-determining step [10] [16]. Reaction rates increase exponentially with temperature, reaching maximum values at temperatures between 550-650°C [16] [21].

Active Site Characterization Through X-ray Photoelectron Spectroscopy Analysis

X-ray photoelectron spectroscopy analysis provides detailed information about the electronic structure and chemical environment of active sites in calcium isobutyrate catalysts [29] [30]. The calcium 2p spectra show characteristic peaks at binding energies of 347.2 and 350.8 electron volts, corresponding to calcium in oxide environments with varying coordination numbers [29] [30]. Peak deconvolution reveals multiple calcium species, including isolated calcium centers and bulk calcium oxide phases [30] [31].

The oxygen 1s spectra exhibit complex peak structures reflecting the diverse oxygen environments present in calcium isobutyrate catalysts [29] [13]. Peaks at 531.2 and 533.1 electron volts correspond to lattice oxygen and hydroxyl groups, respectively, while higher binding energy features indicate the presence of carbonate species formed through atmospheric exposure [30] [13]. The relative intensities of these peaks correlate with surface basicity measurements and catalytic activity data [13].

Chromium-modified systems show additional complexity in X-ray photoelectron spectroscopy spectra, with chromium 2p peaks appearing at 576.8 and 586.4 electron volts for the trivalent oxidation state [20] [16]. The chromium spectra intensity ratios indicate preferential surface segregation of chromium species, creating concentrated active sites for alkane activation [16] [32]. Surface composition analysis reveals calcium to chromium ratios ranging from 3:1 to 8:1, depending on the preparation method and thermal treatment conditions [16].

ElementBinding Energy (eV)Peak AssignmentRelative Intensity (%)
Ca 2p₃/₂347.2CaO (bulk)65-75
Ca 2p₃/₂347.8CaO (surface)20-25
Ca 2p₃/₂348.5Ca(OH)₂5-10
O 1s531.2Lattice O²⁻50-60
O 1s533.1OH⁻ groups25-35
O 1s534.8CO₃²⁻ species10-15

The evolution of X-ray photoelectron spectroscopy spectra during thermal treatment provides insights into catalyst activation mechanisms [31] [33]. In-situ measurements show that calcium isobutyrate decomposition begins at temperatures around 300°C, with complete conversion to calcium oxide occurring by 500°C [10] [31]. The decomposition process involves intermediate formation of calcium carbonate species, which subsequently decompose at higher temperatures to generate active calcium oxide sites [10] [34].

Isotopic Labeling Studies of Reaction Pathways

Isotopic labeling experiments using deuterium and carbon-13 isotopes provide definitive evidence for reaction mechanisms and pathways in calcium isobutyrate catalyzed alkane activation [35] [36]. Deuterium exchange studies reveal that hydrogen abstraction occurs preferentially at primary carbon positions, with secondary kinetic isotope effects ranging from 2.5 to 4.2, indicating significant carbon-hydrogen bond weakening in the transition state [25] [35]. The isotope effects correlate with theoretical predictions from density functional theory calculations, confirming the proposed activation mechanism [24] [35].

Carbon-13 labeling experiments using isotopically enriched substrates demonstrate that carbon skeletal rearrangement does not occur during the dehydrogenation process [35] [37]. Mass spectrometric analysis of products shows retention of carbon framework integrity, indicating that the reaction proceeds through direct hydrogen elimination rather than carbon-carbon bond breaking and reforming processes [35]. These findings support the proposed mechanism involving selective carbon-hydrogen bond activation without structural isomerization [37] [36].

Temperature-dependent isotopic exchange rates provide information about the dynamics of surface interactions and reaction kinetics [35] [28]. At temperatures below 400°C, deuterium exchange occurs slowly with exchange rates of 0.1-0.3 per second, while higher temperatures result in rapid exchange with rates exceeding 2.0 per second [35]. The temperature dependence follows Arrhenius behavior with activation energies of 45-55 kilocalories per mole for the exchange process [35].

Temperature (°C)D/H Exchange Rate (s⁻¹)KIE ValueProduct Distribution
3500.15 ± 0.033.8 ± 0.295% retention
4000.45 ± 0.083.2 ± 0.393% retention
4501.2 ± 0.22.8 ± 0.291% retention
5002.4 ± 0.32.5 ± 0.189% retention

Functional Additives in Polymer Composites

The incorporation of calcium isobutyrate as a functional additive in polymer composites demonstrates remarkable versatility across multiple performance enhancement mechanisms. Research indicates that calcium-based additives significantly influence both the thermal and mechanical properties of polymer matrices through various interfacial and bulk modification processes [4] [5] [6].

Thermal Stability Enhancement Mechanisms

Calcium isobutyrate functions as an effective thermal stabilizer through multiple complementary mechanisms that enhance the thermal performance of polymer composites. The compound's thermal stability characteristics position it favorably within the calcium carboxylate family, with decomposition temperatures typically occurring between 160-315°C for similar branched calcium carboxylates [7] [8].

The primary thermal stabilization mechanism involves the compound's ability to act as an acid scavenger during polymer thermal decomposition. Studies on related calcium carboxylates demonstrate that these compounds effectively neutralize hydrogen chloride generated during polyvinyl chloride thermal decomposition, with smaller particle sizes providing enhanced surface area for more efficient acid capture [4] [9]. This scavenging action prevents autocatalytic degradation processes that would otherwise accelerate polymer breakdown at elevated temperatures.

Calcium isobutyrate exhibits superior thermal stability compared to linear calcium carboxylates due to its branched molecular structure. The isobutyrate group provides steric hindrance that enhances thermal resistance, while the calcium coordination creates thermally stable ionic bridges within the polymer matrix [10]. Research on calcium propionate thermal decomposition reveals a two-stage process beginning with dehydration around 110°C, followed by anhydrous salt decomposition at 382-384°C [10] [11] [12]. The branched structure of calcium isobutyrate is expected to shift these decomposition temperatures to higher values, providing enhanced thermal stability windows for processing and application.

The thermal enhancement effect is concentration-dependent, with optimal loading levels typically ranging from 1-10 weight percent in most polymer systems [4] [9] [13]. At these concentrations, calcium isobutyrate increases the onset decomposition temperature of the polymer matrix by 10-50°C while maintaining processability. The mechanism involves the formation of thermally stable calcium-oxygen coordination complexes that act as heat sinks and interrupt radical chain propagation during thermal degradation [5] [6].

Interfacial Modification in Composite Materials

The interfacial modification capabilities of calcium isobutyrate stem from its unique ability to form strong coordination bonds with both organic polymer matrices and inorganic fillers. Molecular dynamics studies on calcium-silicate-hydrate/polymer nanocomposites reveal that calcium ions act as bridging elements, forming OSi-Ca-Opolymer connections that significantly enhance interfacial adhesion [14] [15] [16].

Calcium isobutyrate's branched carboxylate structure provides multiple coordination sites for interfacial interactions. The calcium center can coordinate with carbonyl oxygen atoms in polymer chains, while the carboxylate groups can hydrogen bond with polar functional groups on filler surfaces [17] [14]. This dual functionality enables the compound to serve as an effective coupling agent between dissimilar phases in composite materials.

Research on polymer/calcium phosphate composites demonstrates that calcium-containing compounds acting as "ion glue" significantly improve attachment between inorganic minerals and organic polymers [17]. The concept involves calcium methacrylate polymerization into polymer scaffolds, where calcium ions provide strong interfacial interactions. This mechanism is directly applicable to calcium isobutyrate applications, where the compound can be incorporated during polymer processing to enhance filler-matrix adhesion.

The interfacial strengthening effect is particularly pronounced in systems containing polar fillers such as calcium carbonate, silica, or clay minerals. Studies show that calcium-containing additives increase tensile strength by 15-30% and improve impact resistance by 20-40% through enhanced stress transfer across the interface [17] [18]. The branched structure of calcium isobutyrate provides additional benefits by creating physical interlocking at the interface, further improving mechanical property retention under stress.

Thermal analysis of calcium carbonate/polymer composites reveals that calcium-containing additives shift the glass transition temperature to higher values while maintaining ductility [19] [20]. This behavior indicates strong interfacial interactions that restrict polymer chain mobility near filler surfaces. Calcium isobutyrate's branched structure is expected to enhance this effect by providing steric stabilization of the interface region.

Specialty Chemical Intermediate Synthesis

Calcium isobutyrate serves as a valuable intermediate in the synthesis of specialized chemical compounds for pharmaceutical and agricultural applications. The compound's unique structural features and controlled release properties make it particularly suitable for applications requiring sustained calcium delivery and specific biological activity [3].

Pharmaceutical Precursor Manufacturing

In pharmaceutical manufacturing, calcium isobutyrate functions as both a calcium source and a metabolic precursor for butyrate synthesis pathways. Research demonstrates that isobutyrate can be converted to n-butyrate through bacterial fermentation processes, with up to 34% of incorporated isobutyrate being transformed into butyrate for fatty acid synthesis [21]. This metabolic pathway positions calcium isobutyrate as a valuable precursor for pharmaceutical formulations targeting gut health and metabolic disorders.

The compound's moderate solubility (dissociation constant 0.31) provides controlled release characteristics that are advantageous in pharmaceutical applications [3]. Unlike highly soluble calcium salts that may cause localized irritation, calcium isobutyrate offers sustained calcium delivery with minimal gastrointestinal disturbance. This property makes it suitable for calcium supplementation formulations and as an excipient in sustained-release drug delivery systems.

Calcium isobutyrate synthesis can be achieved through controlled reaction conditions at temperatures of 50-80°C and pH ranges of 6.4-8.0 . These mild conditions preserve the integrity of sensitive active pharmaceutical ingredients that may be co-processed with the calcium salt. The resulting product can be isolated in various hydration states (monohydrate, pentahydrate, or anhydrous forms) depending on processing conditions, allowing for tailored dissolution profiles [3].

The pharmaceutical industry utilizes calcium isobutyrate in the synthesis of complex drug intermediates where the isobutyrate moiety serves as a leaving group or protecting group. Studies on rosuvastatin calcium synthesis demonstrate the use of ethyl isobutyrate as a key intermediate in statin drug manufacturing [22]. The calcium salt form provides enhanced stability and improved handling characteristics compared to the free acid form.

Agricultural Chemical Formulation Components

Calcium isobutyrate finds significant application in agricultural chemical formulations where it serves multiple functions including calcium nutrition, pH buffering, and as a precursor for bioactive compounds. The agricultural sector increasingly demands calcium-based fertilizers that provide both essential nutrition and additional benefits such as stress tolerance and disease resistance [23] [24] [25].

In agricultural applications, calcium isobutyrate functions as a complexing agent that enhances calcium uptake by plant roots. Research on calcium-based fertilizers demonstrates that organic acid complexation significantly improves calcium bioavailability compared to inorganic calcium salts [23]. The isobutyrate moiety provides additional benefits by serving as a carbon source for beneficial soil microorganisms and contributing to soil organic matter formation.

The compound's role in plant stress tolerance mechanisms is particularly valuable. Calcium is essential for maintaining cell wall integrity and regulating stress responses in plants [24] [25]. Calcium isobutyrate formulations provide sustained calcium release that supports plant resilience under environmental stress conditions including drought, salinity, and temperature extremes. Field trials demonstrate that calcium-organic acid formulations improve fruit quality and extend shelf life by strengthening cell wall structure [23].

Calcium isobutyrate serves as a component in specialized agricultural formulations targeting specific crops and growing conditions. The compound can be incorporated into liquid fertilizer formulations at concentrations of 4.5-6.5% by weight, providing both immediate and sustained calcium availability [23]. These formulations typically include complexing agents and amino acids that enhance calcium transport within the plant vascular system.

The agricultural chemical industry utilizes calcium isobutyrate in the synthesis of calcium-enhanced pesticide formulations. The compound's mild pH characteristics (6.4-8.0 synthesis range) make it compatible with pH-sensitive active ingredients . Additionally, the calcium component can provide tank mix compatibility benefits by reducing the antagonistic effects of hard water on pesticide efficacy.

Research indicates that isobutyrate metabolites contribute to plant defense mechanisms through the activation of natural resistance pathways [26] [21]. This biological activity positions calcium isobutyrate as a valuable component in integrated pest management systems where chemical control is combined with plant resistance enhancement strategies.

The compound's synthesis pathways allow for incorporation of isotopically labeled calcium or carbon atoms for agricultural research applications. Studies utilizing labeled calcium isobutyrate enable tracking of calcium metabolism in plants and soil systems, providing valuable data for optimizing fertilizer formulations and application timing [27] [21].

Hydrogen Bond Acceptor Count

4

Exact Mass

214.0517998 g/mol

Monoisotopic Mass

214.0517998 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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